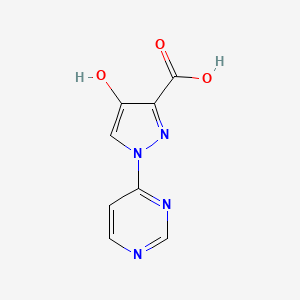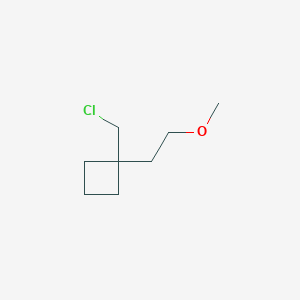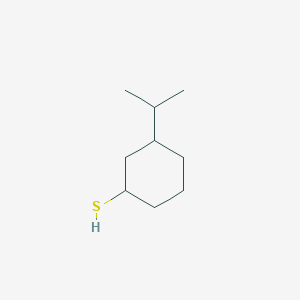
3-(Propan-2-yl)cyclohexane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)cyclohexane-1-thiol is an organic compound characterized by a cyclohexane ring substituted with a thiol group and an isopropyl group. This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)cyclohexane-1-thiol typically involves the thiolation of a cyclohexane derivative. One common method is the reaction of 3-(Propan-2-yl)cyclohexanol with a thiolating agent such as hydrogen sulfide or thiourea under acidic conditions. The reaction proceeds through the formation of a thiol intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes steps such as the preparation of the starting material, thiolation reaction, and purification through distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Propan-2-yl)cyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Propan-2-yl)cyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-yl)cyclohexane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1-thiol: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
3-(Propan-2-yl)cyclohexanol: Contains a hydroxyl group instead of a thiol group, leading to different reactivity and applications.
3-(Propan-2-yl)cyclohexane-1-amine: Contains an amine group, resulting in different chemical behavior and biological activity.
Uniqueness
3-(Propan-2-yl)cyclohexane-1-thiol is unique due to the presence of both the thiol and isopropyl groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C9H18S |
|---|---|
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
3-propan-2-ylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-7(2)8-4-3-5-9(10)6-8/h7-10H,3-6H2,1-2H3 |
Clave InChI |
QPZKBFKNTOOXQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCCC(C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


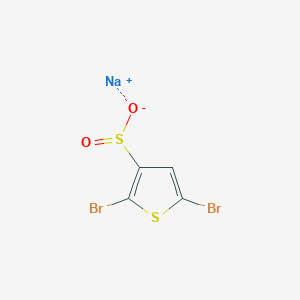
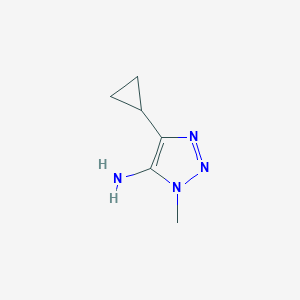

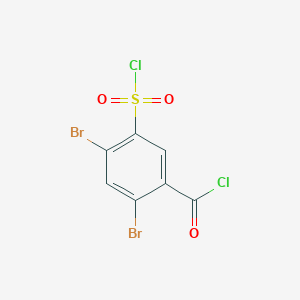
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
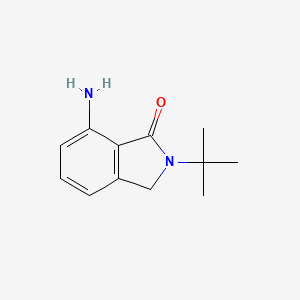
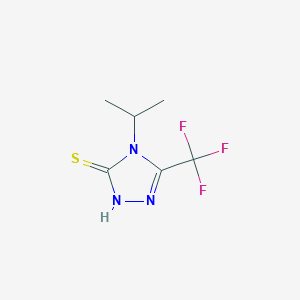
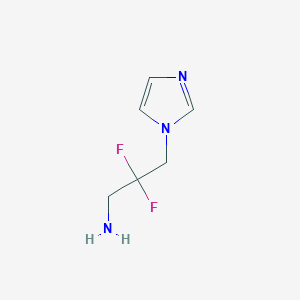
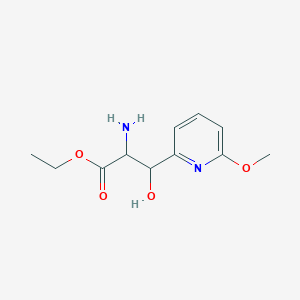
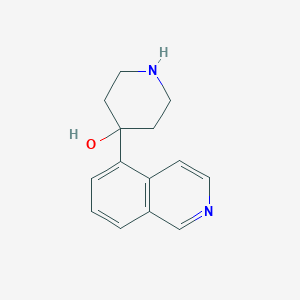
![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)

